Product packaging for Atorvastatin EP impurity H-d5(Cat. No.:)

Atorvastatin EP impurity H-d5

Cat. No.: B12400530
M. Wt: 545.7 g/mol
InChI Key: OUCSEDFVYPBLLF-DOCGTMCISA-N
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Description

Significance of Impurity Control in Pharmaceutical Product Quality and Safety

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. veeprho.comavantorsciences.comvwr.com Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. These substances can originate from various sources, including raw materials, manufacturing processes, degradation of the API or excipients, and contamination from packaging materials. veeprho.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, have established stringent regulations for the identification, qualification, and control of impurities. veeprho.com The presence of impurities, even in minute quantities, can potentially impact the stability of the drug product, lead to the formation of toxic byproducts, and ultimately compromise patient safety. vwr.comnih.gov Therefore, rigorous impurity profiling and control are mandatory requirements for drug approval and are essential for maintaining the integrity and safety of pharmaceutical products throughout their lifecycle. vwr.com

Overview of Impurities Associated with Atorvastatin (B1662188)

Atorvastatin is a widely prescribed medication used to lower cholesterol and prevent cardiovascular disease. veeprho.commdpi.com The synthesis of Atorvastatin is a complex multi-step process, which can lead to the formation of several process-related and degradation impurities. veeprho.com The European Pharmacopoeia (EP) lists several official impurities for Atorvastatin, including Impurity A, B, C, D, F, G, and H. mdpi.comsynzeal.com

Among these, Atorvastatin EP Impurity H, also known as Atorvastatin Lactone, is a significant impurity. synthinkchemicals.comcymitquimica.com It is a cyclized form of Atorvastatin, which can be formed during the manufacturing process or as a degradation product. avantorsciences.com The diligent monitoring and control of Impurity H are crucial to ensure the quality and stability of the final Atorvastatin drug product.

Fundamental Principles of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a powerful technique used extensively in pharmaceutical research to trace the metabolic fate of drugs and to quantify analytes in complex biological matrices. medchemexpress.com This method involves the incorporation of stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. medchemexpress.com Because these labeled molecules are chemically identical to their unlabeled counterparts, they behave similarly in biological systems, but their difference in mass allows them to be distinguished and measured by mass spectrometry.

Deuterium (D), a stable isotope of hydrogen, is commonly used for isotopic labeling. medchemexpress.com The substitution of hydrogen with deuterium in a molecule offers several analytical advantages, particularly in mass spectrometry-based assays. The key benefit is the mass shift it creates. A deuterated compound will have a higher mass than its non-deuterated analog, allowing for clear differentiation between the two in a mass spectrometer.

This mass difference is fundamental to the use of deuterated compounds as internal standards. Furthermore, deuterium labeling can sometimes alter the physicochemical properties of a molecule slightly, a phenomenon known as the kinetic isotope effect, which can be harnessed in mechanistic studies of drug metabolism.

In quantitative analysis, especially in bioanalytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should behave identically to the analyte of interest during sample preparation, extraction, and analysis, but be clearly distinguishable by the detector.

Deuterated compounds, such as Atorvastatin EP Impurity H-d5, serve as excellent internal standards. veeprho.com this compound is a deuterium-labeled version of Atorvastatin EP Impurity H. veeprho.com When used as an internal standard for the quantification of Atorvastatin EP Impurity H, it co-elutes with the unlabeled impurity and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By comparing the signal of the known concentration of the deuterated internal standard to the signal of the unlabeled impurity, a precise and accurate quantification of the impurity can be achieved, even in complex biological samples. veeprho.com This ensures the reliability of analytical methods used for quality control and pharmacokinetic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33FN2O4 B12400530 Atorvastatin EP impurity H-d5

Properties

Molecular Formula

C33H33FN2O4

Molecular Weight

545.7 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D

InChI Key

OUCSEDFVYPBLLF-DOCGTMCISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Atorvastatin Ep Impurity H D5: Chemical Identity and Formation Pathways

Chemical Nomenclature and Structural Characteristics

The precise identification of any chemical substance relies on a systematic and unambiguous naming system and a clear understanding of its molecular structure.

IUPAC Naming Conventions for Deuterated Impurities

The International Union of Pure and Applied Chemistry (IUPAC) provides specific guidelines for naming isotopically substituted compounds. edqm.eu For deuterated compounds, the symbol 'd' or '²H' is used to denote deuterium (B1214612). edqm.euiupac.org In the case of Atorvastatin (B1662188) EP Impurity H-d5, the 'd5' signifies that five hydrogen atoms in the molecule have been replaced by deuterium atoms. veeprho.com The IUPAC name for Atorvastatin EP Impurity H-d5 is 5-(4-fluorophenyl)-1-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d5)-1H-pyrrole-3-carboxamide. veeprho.com This systematic name precisely describes the entire molecular structure, including the location of the deuterium atoms on one of the phenyl groups. veeprho.com

Structural Relationship to Atorvastatin Lactone (Atorvastatin EP Impurity H)

This compound is structurally identical to Atorvastatin Lactone (Atorvastatin EP Impurity H), with the exception of the isotopic labeling. veeprho.comrxnchem.com Atorvastatin Lactone is a well-known impurity and metabolite of atorvastatin. nih.govncats.iosynzeal.comcaymanchem.comallmpus.commedchemexpress.comcymitquimica.comtlcstandards.commedchemexpress.com The core structure features a pyrrole (B145914) ring system, which is also present in the parent drug, atorvastatin. However, in the lactone form, the heptanoic acid side chain of atorvastatin has undergone an intramolecular cyclization to form a six-membered lactone ring. nih.govncats.io

Table 1: Comparison of Atorvastatin, Atorvastatin Lactone, and this compound
FeatureAtorvastatinAtorvastatin Lactone (EP Impurity H)This compound
Side Chain Open-chain heptanoic acidCyclic lactone ringCyclic lactone ring with d5-phenyl group
IUPAC Name (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide nih.gov5-(4-fluorophenyl)-1-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-2-isopropyl-N-phenyl-4-(phenyl-d5)-1H-pyrrole-3-carboxamide veeprho.com
Molecular Formula C₃₃H₃₅FN₂O₅C₃₃H₃₃FN₂O₄ nih.govallmpus.comC₃₃H₂₈D₅FN₂O₄ rxnchem.comscbt.com
Molecular Weight 558.6 g/mol 540.6 g/mol nih.gov545.67 g/mol veeprho.comrxnchem.com

Positional Specificity of Deuterium Labeling (d5)

The 'd5' designation in this compound specifically indicates that the five hydrogen atoms on the phenyl group attached to the pyrrole ring at position 4 have been substituted with deuterium. veeprho.com This specific placement of the deuterium atoms is crucial for its function as an internal standard in mass spectrometry-based bioanalytical methods. The increased mass due to the deuterium atoms allows for clear differentiation between the labeled internal standard and the unlabeled analyte, ensuring accurate quantification. emrespublisher.com

Mechanistic Pathways of Impurity Formation

Understanding the formation of impurities is a critical aspect of drug development and quality control. The formation of Atorvastatin Lactone, the non-deuterated parent of this compound, is a known degradation pathway for atorvastatin.

Degradation Pathways Leading to Atorvastatin Lactone

Atorvastatin can degrade under certain conditions to form its lactone. emrespublisher.comsemanticscholar.org This conversion is a significant transformation as the lactone form can have different properties and activities compared to the parent drug. caymanchem.comresearchgate.net

The primary pathway for the formation of Atorvastatin Lactone is through an acid-mediated intramolecular cyclization, also known as lactonization. emrespublisher.comsemanticscholar.orgnih.govcas.czmtc-usa.com This reaction is essentially an intramolecular Fischer esterification. mtc-usa.com In an acidic environment, the carboxylic acid group of the heptanoic acid side chain of atorvastatin is protonated, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group at the C5 position of the same side chain. This intramolecular reaction results in the formation of the stable six-membered lactone ring and the elimination of a water molecule. semanticscholar.orgnih.gov Studies have shown that this conversion can occur in simulated gastric fluid, highlighting its relevance in physiological conditions. semanticscholar.orgnih.gov The degradation of atorvastatin is known to follow first-order kinetics in acidic conditions. emrespublisher.com Drastic acidic conditions can lead to further degradation of the molecule. beilstein-archives.org

Influence of Stress Conditions on Degradation Product Formation

The formation of atorvastatin degradation products, including the non-deuterated form of Impurity H (Atorvastatin Lactone), is significantly influenced by various stress conditions. Studies have shown that atorvastatin degrades under acidic, oxidative, thermal, and photolytic conditions. nih.govscilit.com

Acid hydrolysis, in particular, has been identified as a significant pathway for the formation of degradation products. nih.govnih.gov When subjected to acidic conditions, atorvastatin can undergo partial degradation, leading to the formation of multiple byproducts. nih.gov Research has indicated that the degradation of atorvastatin in an acidic medium follows first-order kinetics. nih.govresearchgate.net In contrast, degradation is not significantly observed under basic hydrolysis conditions. nih.gov

Forced degradation studies, conducted according to ICH guidelines, are crucial for identifying potential degradation products and demonstrating the stability-indicating capability of analytical methods. nih.gov These studies involve subjecting the drug substance to conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. nih.govajpaonline.com

Table 2: Atorvastatin Degradation under Stress Conditions

Stress ConditionObservation
Acidic Hydrolysis Significant degradation, formation of multiple degradation products. nih.govnih.gov
Oxidative Degradation observed. nih.govscilit.com
Thermal Degradation observed. nih.govscilit.com
Photolytic Degradation observed. nih.govscilit.com
Base Hydrolysis No significant degradation observed. nih.gov

Process-Related Formation during Atorvastatin Synthesis

Impurities in active pharmaceutical ingredients (APIs) like atorvastatin can arise from the manufacturing process itself, including side reactions and unreacted starting materials. google.com The distribution and types of impurities are often dependent on the specific synthetic route and process parameters employed.

Side Reactions Yielding Lactone Derivatives

Atorvastatin Lactone (Impurity H) is a well-known process-related impurity that can form during the synthesis of atorvastatin. cas.czresearchgate.net Its formation can occur under acidic conditions, where the dihydroxyheptanoic acid side chain of atorvastatin cyclizes to form the lactone ring. cas.czrjpn.org This transformation can happen both during the synthesis and as a degradation process. researchgate.net

The presence of certain solvents, such as methanol (B129727), can also contribute to the formation of related impurities. For instance, the methyl ester of atorvastatin is a major impurity when methanol is used as a cosolvent and is not effectively removed before acidification steps. google.com Controlling the levels of residual solvents is therefore critical in minimizing the formation of such impurities. google.com

Challenges in Achieving Isotopic Purity in Deuterated Syntheses

The synthesis of deuterated compounds like this compound presents unique challenges in achieving high isotopic purity. nih.gov It is often difficult to produce a 100% isotopically pure compound, leading to the presence of isotopic impurities. researchgate.netnih.gov These impurities can arise from under-deuteration due to suboptimal isotopic purity of reagents or inefficient labeling reactions. nih.gov Conversely, over-deuteration at unintended sites can also occur. nih.gov

The development of synthetic methods capable of high levels of deuterium incorporation at specific target sites with minimal isotopic impurities is a significant area of research. researchgate.netd-nb.info Achieving high isotopic purity (often defined as ≥95%) at each desired position can be challenging due to the reversible nature of some deuteration reactions. researchgate.net

Furthermore, the analytical characterization of deuterated compounds requires specialized techniques beyond standard liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) to precisely determine the location and quantity of deuterium. nih.gov The higher cost and potential lack of commercial availability of deuterated starting materials also add to the complexity and expense of synthesizing deuterated APIs. nih.gov

Advanced Analytical Methodologies for Atorvastatin Ep Impurity H D5 Characterization and Quantification

Chromatographic Techniques in Impurity Profiling

Chromatographic techniques are fundamental in the separation and analysis of pharmaceutical impurities. For a complex molecule like Atorvastatin (B1662188) and its related compounds, high-resolution separation methods are essential to ensure that each component is individually detected and quantified.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Atorvastatin and its impurities. veeprho.com It is widely used for purity assessment and the quantification of related substances in both the active pharmaceutical ingredient (API) and finished drug products. shimadzu.com In a typical HPLC method for Atorvastatin impurity profiling, a reversed-phase column is employed, which separates compounds based on their hydrophobicity. google.com

A gradient elution method is often necessary to achieve adequate separation of all impurities, which may have a wide range of polarities. google.com The mobile phase commonly consists of a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol (B129727). google.com Detection is typically performed using a UV detector, as the aromatic rings in the Atorvastatin molecule absorb UV light. shimadzu.com The use of a mass spectrometer as a detector (LC-MS) provides additional molecular weight information, which is crucial for the definitive identification of impurities. veeprho.comshimadzu.com

For the analysis of Atorvastatin EP Impurity H-d5, a stable isotope-labeled internal standard, its chromatographic behavior is expected to be nearly identical to its non-deuterated counterpart, Atorvastatin EP Impurity H. This co-elution is advantageous in quantification methods as it helps to compensate for variations in sample preparation and instrument response.

Below is an example of a typical HPLC setup for Atorvastatin impurity analysis:

ParameterCondition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Buffer solution (e.g., acetate (B1210297) or phosphate (B84403) buffer)
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B
Flow Rate Typically 1.0 - 1.5 mL/min
Column Temperature Controlled, often around 30-40 °C
Detection UV at a specific wavelength (e.g., 246 nm) or Mass Spectrometry
Injection Volume 10 - 20 µL

Ultra-Performance Liquid Chromatography (UPLC) in High-Resolution Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For the analysis of complex impurity profiles, such as those found in Atorvastatin, UPLC can provide superior separation of closely eluting peaks. The increased peak capacity of UPLC is particularly beneficial for resolving isomeric impurities and degradation products that may not be separated by conventional HPLC. The principles of separation remain the same as in HPLC (typically reversed-phase), but the efficiency is greatly enhanced.

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) Applications

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to liquid chromatography. helsinki.fi In CE, separation is based on the differential migration of charged species in an electric field within a narrow capillary. For neutral compounds like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. This forms micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. MEKC can provide very high separation efficiencies and requires only minute amounts of sample and reagents.

Spectrometric Techniques for Structural Elucidation and Isotopic Analysis

Spectrometric techniques are indispensable for confirming the identity and structure of pharmaceutical compounds and their impurities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a highly specific and sensitive tool for the identification and quantification of compounds. For this compound, MS can confirm its molecular weight, which will be higher than that of the non-deuterated impurity due to the presence of five deuterium (B1214612) atoms. rxnchem.com

Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating the molecular ion of interest, fragmenting it, and then analyzing the resulting fragment ions. This provides detailed structural information that can be used to confirm the identity of the compound and distinguish it from other isomers or related substances. In quantitative analysis, MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. A specific precursor-to-product ion transition is monitored for both the analyte and the isotopically labeled internal standard (this compound). This high degree of specificity minimizes interferences from the sample matrix, leading to highly accurate and precise quantification.

A representative table of mass spectrometric data for this compound is provided below:

ParameterValue
Molecular Formula C₃₃H₂₈D₅FN₂O₄
Molecular Weight 545.67 g/mol
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight
Key Fragment Ions (MS/MS) Specific fragments characteristic of the Atorvastatin lactone structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. medchemexpress.com It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H NMR (proton NMR) would show the absence of signals corresponding to the five positions where hydrogen has been replaced by deuterium. Conversely, ²H NMR (deuterium NMR) would show signals at the chemical shifts corresponding to the sites of deuteration.

¹³C NMR can also be used to confirm the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all the proton and carbon signals and thus unambiguously confirm the structure of this compound and the precise location of the deuterium labels.

Method Development and Validation Strategies Incorporating this compound

The development and validation of analytical methods for pharmaceutical impurities are guided by stringent regulatory frameworks, such as those established by the International Council for Harmonisation (ICH). These guidelines ensure that the methods are suitable for their intended purpose. For a specific, deuterated impurity like this compound, the strategies employed are sophisticated, often relying on powerful analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Specificity and Selectivity in Impurity Assays

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances. In the context of this compound, achieving specificity and selectivity is crucial to ensure that the analytical signal corresponds solely to this compound and not to atorvastatin itself or other related impurities.

Method development often begins with the selection of an appropriate chromatographic column and mobile phase to achieve the necessary separation. For atorvastatin and its impurities, reverse-phase HPLC is a common choice. mdpi.comnih.govoup.com The development of a stability-indicating method is also critical, which involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. nih.govmjcce.org.mk The analytical method must then be able to separate the main component from all potential degradation products and impurities. nih.gov

To demonstrate specificity, a solution containing Atorvastatin, its known impurities (including the non-deuterated Impurity H), and this compound would be analyzed. The method is considered specific if it can resolve all these compounds from each other, showing distinct peaks in the chromatogram. Peak purity analysis, often performed using a photodiode array (PDA) detector or a mass spectrometer, is also employed to confirm that a single chromatographic peak corresponds to a single compound. mjcce.org.mk

Table 1: Representative Chromatographic Parameters for Specificity Assessment

ParameterConditionRationale
Column C18 or Cyano-based core-shell column mjcce.org.mkmjcce.org.mkProvides good resolution for structurally similar compounds.
Mobile Phase Gradient elution with acetonitrile and a buffered aqueous phase (e.g., ammonium (B1175870) formate) mjcce.org.mkmjcce.org.mkOptimizes separation of multiple components with different polarities.
Detection UV at 245 nm and/or Mass Spectrometry (MS) nih.govUV for general impurity profiling; MS for definitive identification and confirmation of specificity for the d5-labeled impurity.
Flow Rate 1.0 mL/min nih.govTypical flow rate for analytical HPLC.
Column Temp. 30-40 °CTo ensure reproducible retention times and peak shapes.

This table presents typical parameters; actual conditions would be optimized during method development.

Quantitative Analysis and Internal Standard Calibration Utilizing Deuterated Impurities

For accurate quantification of impurities, especially at low levels, the use of an internal standard (IS) is a well-established practice. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the detector. Deuterated compounds, such as this compound, serve as excellent internal standards for the quantification of their non-deuterated counterparts (Atorvastatin EP Impurity H) in techniques like LC-MS. nih.govscispace.com

The principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ionization suppression or enhancement in MS). researchgate.netcerilliant.com By measuring the ratio of the analyte's response to the IS's response, any variations in the analytical process can be compensated for, leading to highly accurate and precise results. nih.gov

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the SIL-IS against the concentration of the analyte. This curve is then used to determine the concentration of the impurity in test samples.

Table 2: Illustrative Data for a Calibration Curve Using a Deuterated Internal Standard

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak Area (Constant Conc.)Peak Area Ratio (Analyte/IS)
0.051,25050,0000.025
0.102,55051,0000.050
0.256,30050,5000.125
0.5012,60050,8000.248
1.0025,20050,4000.500
2.0050,80050,6001.004

This table contains representative data to illustrate the principle of internal standard calibration.

Validation Parameters (e.g., Accuracy, Precision, Limit of Detection, Limit of Quantification)

Once a method is developed, it must be validated to demonstrate its reliability, as per ICH Q2(R1) guidelines. mdpi.comnih.govtandfonline.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo or sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery. nih.govnih.gov

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). nih.govnih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. nih.govresearchgate.net

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1. nih.govresearchgate.net

Table 3: Representative Validation Parameter Acceptance Criteria

Validation ParameterAcceptance Criteria
Accuracy Recovery of 80-120% for impurities. nih.gov
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 15% for impurities at the limit of quantification. nih.gov
Linearity Correlation coefficient (r²) ≥ 0.99. nih.gov
LOD Signal-to-Noise Ratio ≥ 3:1. nih.gov
LOQ Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy. nih.gov

These are typical acceptance criteria based on regulatory guidelines and may vary depending on the specific application.

Academic Research Applications and Investigational Paradigms

Stress Degradation Studies and Development of Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance. mjcce.org.mk These studies involve subjecting the drug to harsh conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and establish degradation pathways. nih.govscilit.com The data from these studies are instrumental in developing stability-indicating analytical methods, which can accurately measure the drug substance in the presence of its impurities and degradation products. scilit.commjcce.org.mk

In the context of atorvastatin (B1662188), stress studies have revealed its susceptibility to degradation under various conditions. scilit.com For instance, significant degradation is observed in acidic hydrolysis, oxidative, thermal, and photolytic conditions. scilit.comresearchgate.net Atorvastatin EP Impurity H, also known as atorvastatin lactone, is a known degradation impurity that can form under these stress conditions. mjcce.org.mkresearchgate.net

The development of a robust stability-indicating method requires the separation and quantification of all potential impurities, including process-related and degradation impurities. nih.gov Researchers have developed various high-performance liquid chromatography (HPLC) methods for this purpose. nih.govscilit.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and linear. nih.govnih.gov A successful stability-indicating method will demonstrate a good mass balance, where the sum of the assay of the drug substance and the levels of all impurities and degradation products is close to 100%, indicating that all significant components have been accounted for. nih.govresearchgate.net

The following table summarizes typical stress conditions applied in the degradation studies of atorvastatin:

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis0.1 N HCl24 hoursAmbient (25 ± 2°C)
Base Hydrolysis1 N NaOH42 hoursAmbient (25 ± 2°C)
Oxidation1% H2O224 hoursAmbient (25 ± 2°C)
Thermal Degradation-10 days105°C
Photolytic Stress200 W h/m² UV light & 1.2 million lux hours visible light11 days-

Table 1: Representative Stress Conditions for Atorvastatin Degradation Studies. Data sourced from nih.gov.

Comprehensive Impurity Profiling in Pharmaceutical Development

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. researchgate.net This is a crucial aspect of pharmaceutical development, as impurities can impact the safety and efficacy of the final product. nih.gov The European Pharmacopoeia (Ph. Eur.) monograph for atorvastatin lists specific limits for known impurities. For instance, the limits for impurity A and B are 0.3%, while for impurity C and D, it is 0.15%, and for other unspecified impurities, it is 0.1%.

The impurity profile of atorvastatin can be complex, arising from the synthetic route and potential degradation. Atorvastatin EP Impurity H is identified as a degradation impurity. mjcce.org.mk Comprehensive analysis requires sophisticated analytical techniques, primarily reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection. nih.govresearchgate.net The development of these methods focuses on achieving adequate separation between the active pharmaceutical ingredient (API), known impurities, and any new or unknown impurities that may arise. mjcce.org.mk

The use of a deuterated internal standard, such as Atorvastatin-d5, is common in quantitative bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis. biotech-asia.orgscribd.com While Atorvastatin EP Impurity H-d5 is not typically used for routine impurity profiling of the bulk drug, its synthesis and characterization are vital for its use in other research applications, such as bioanalytical studies.

The following table outlines common analytical techniques and parameters used for atorvastatin impurity profiling:

Analytical TechniqueColumnMobile PhaseDetection
RP-HPLCZorbax Bonus-RPWater-acetonitrile-trifluoroacetic acid (gradient)UV at 245 nm
RP-HPLCUnisol C18Ammonium (B1175870) acetate (B1210297) buffer (pH 4.7) and acetonitrile (B52724) (gradient)UV at 240 nm
RP-HPLCHalo ES-CNAmmonium formate (B1220265) buffer (pH 3.5) and acetonitrileUV (PDA)
UPLC-MS/MSZorbax-SB PhenylGlacial acetic acid-acetonitrile-methanol (gradient)Triple quadrupole ESI MRM mode

Table 2: Analytical Methods for Atorvastatin Impurity Profiling. Data sourced from nih.govmjcce.org.mkresearchgate.netbiotech-asia.org.

Investigation of Impurity Genesis, Fate, and Control Strategies

Understanding the origin (genesis) and transformation (fate) of impurities is fundamental to developing effective control strategies in drug manufacturing. mjcce.org.mk For atorvastatin, impurities can be broadly categorized as process-related impurities, which arise from the synthetic pathway, and degradation products, which form during storage or upon exposure to stress conditions. mjcce.org.mk

Atorvastatin EP Impurity H, or atorvastatin lactone, is a prime example of a degradation product. mjcce.org.mk It is formed through the intramolecular esterification of the atorvastatin acid. This reaction can be influenced by factors such as pH and temperature. nih.gov The synthesis of atorvastatin itself often involves the Paal-Knorr pyrrole (B145914) condensation, and various impurities can be introduced or formed during this and subsequent steps. researchgate.netrasayanjournal.co.in

Control strategies for impurities involve a multi-pronged approach:

Process Optimization: Modifying reaction conditions, such as temperature, solvents, and reaction time, to minimize the formation of specific impurities.

Purification: Employing techniques like crystallization and chromatography to remove impurities from the final product.

Analytical Monitoring: Implementing robust analytical methods to monitor impurity levels at different stages of the manufacturing process and in the final drug substance.

Formulation Development: Designing a stable drug product formulation that minimizes the degradation of the API. mjcce.org.mk

The study of deuterated impurities like this compound can provide valuable insights into reaction mechanisms, although its primary application lies elsewhere.

Role of Deuterated Impurities in Bioanalytical Research and Bioequivalence Studies

Deuterated compounds, including deuterated impurities, play a pivotal role in modern bioanalytical research, particularly in pharmacokinetic (PK), and bioequivalence (BE) studies. biotech-asia.orgbiotech-asia.org These studies are essential for drug development and require highly accurate and sensitive methods for the quantification of drugs and their metabolites in biological matrices like plasma. biotech-asia.orgscribd.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high selectivity and sensitivity. biotech-asia.orgbohrium.com In LC-MS/MS methods, a stable isotope-labeled internal standard (SIL-IS) is almost always used to ensure the reliability of the results. bohrium.com The SIL-IS, which is a deuterated version of the analyte (e.g., Atorvastatin-d5 for atorvastatin), is added to the biological samples at a known concentration at the beginning of the sample preparation process. biotech-asia.org

The SIL-IS mimics the behavior of the analyte during extraction, chromatography, and ionization, but is distinguishable by its higher mass. bohrium.com This allows for the correction of any sample loss or variability during the analytical procedure, leading to highly accurate quantification. biotech-asia.org Atorvastatin-d5 has been successfully used as an internal standard in LC-MS/MS methods for the quantification of atorvastatin and its metabolites in human plasma. biotech-asia.orgscribd.com

While this compound itself may not be the primary analyte in most bioequivalence studies, its availability as a reference standard is crucial if Atorvastatin EP Impurity H is a significant metabolite or if its pharmacokinetic profile needs to be investigated. The principles of using a deuterated standard apply equally in such scenarios.

Theoretical Considerations of Kinetic Isotope Effects in Deuterated Pharmaceuticals

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in the rate of a chemical reaction when a hydrogen atom involved in a bond-breaking or bond-forming step is replaced with deuterium. nih.gov This effect arises from the difference in the zero-point vibrational energies of the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency, requiring more energy to break, which can result in a slower reaction rate. wikipedia.org

This principle has been exploited in medicinal chemistry to slow down the metabolism of drugs. nih.gov Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond. nih.gov By strategically replacing a metabolically labile hydrogen with deuterium, it is possible to decrease the rate of metabolism, which can lead to improved pharmacokinetic properties, such as increased drug exposure and a longer half-life. researchgate.net

For atorvastatin, which is primarily metabolized by CYP3A4, deuteration at specific sites could potentially alter its metabolic profile. The study of the KIE in deuterated atorvastatin and its impurities can provide fundamental insights into its metabolic pathways. nih.gov While the primary use of this compound is as an internal standard, the theoretical principles of KIE are relevant to the broader field of deuterated pharmaceuticals and could be applied to understand the stability and metabolic fate of this specific impurity. The magnitude of the KIE can vary depending on the reaction mechanism and the position of the deuterium atom. researchgate.net

Regulatory Science and Pharmacopeial Considerations for Atorvastatin Impurities

Pharmacopeial Monograph Requirements for Atorvastatin (B1662188) and its Impurities (e.g., EP, USP)

Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official standards for the quality of medicines and their ingredients. These monographs establish the tests, procedures, and acceptance criteria necessary to ensure the identity, strength, quality, and purity of a drug substance like Atorvastatin Calcium. usp.orggeneesmiddeleninformatiebank.nl

The European Pharmacopoeia monograph for Atorvastatin Calcium Trihydrate outlines specific limits for several related substances. drugfuture.com For instance, it sets limits for impurities A and B at 0.3%, and for impurities C and D at 0.15%. Other unspecified impurities are generally limited to 0.1%. The monograph also lists other impurities such as F, G, and H, though their identification is not always mandatory for demonstrating compliance. drugfuture.comlibvmi.volyn.ua The analytical methods prescribed are highly specific, often involving High-Performance Liquid Chromatography (HPLC) with designated column types (e.g., octylsilyl C8) and mobile phases to ensure accurate separation and quantification of these impurities. libvmi.volyn.uaresearchgate.net

The United States Pharmacopeia (USP) also provides a detailed monograph for Atorvastatin Calcium, which includes its own set of specified impurities and analytical test procedures. usp.org The USP method differs from the EP, for example, by employing a C18 column and a different mobile phase composition for impurity testing. libvmi.volyn.ua Both pharmacopeias provide reference standards for atorvastatin and its various impurities, including Atorvastatin Related Compound H, to be used in these analytical procedures. usp.orguspnf.com

Table 1: Examples of Impurity Limits in European Pharmacopoeia for Atorvastatin

Impurity Acceptance Criterion (Limit) Source
Impurity A ≤ 0.3%
Impurity B ≤ 0.3%
Impurity C ≤ 0.15%
Impurity D ≤ 0.15%
Other Unspecified Impurities ≤ 0.1%

Role of Atorvastatin EP Impurity H-d5 as a Certified Reference Standard

This compound is the deuterium-labeled analogue of Atorvastatin Impurity H (also known as Atorvastatin Lactone). veeprho.comrxnchem.com Its primary and critical role in pharmaceutical analysis is to serve as an internal standard, particularly for quantitative analysis using mass spectrometry (MS) coupled with liquid chromatography (LC). veeprho.comresolvemass.ca

Internal standards are essential for achieving high precision and accuracy in analytical chemistry. clearsynth.com In bioanalysis, deuterated standards are considered the gold standard. aptochem.com Here’s how this compound functions:

Mimicking the Analyte: Because it is structurally and chemically almost identical to the non-deuterated Impurity H, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comscioninstruments.com

Correcting for Variability: The key difference is its higher mass due to the presence of five deuterium (B1214612) atoms. rxnchem.com This mass difference allows the mass spectrometer to distinguish it from the actual impurity being measured. By adding a known amount of the deuterated standard to a sample before analysis, scientists can correct for variations in sample handling, injection volume, and instrument response. resolvemass.cascioninstruments.com

Mitigating Matrix Effects: Complex biological samples can contain substances that suppress or enhance the ionization of the target analyte, a phenomenon known as the matrix effect. kcasbio.com Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it effectively normalizes the measurement, leading to more reliable and reproducible data. resolvemass.cakcasbio.com

Therefore, this compound is not an impurity in the traditional sense but a vital analytical tool that ensures the precise quantification of Atorvastatin Impurity H in various samples, including during pharmacokinetic studies and therapeutic drug monitoring. veeprho.com

Impurity Thresholds and Reporting Guidelines in Pharmaceutical Manufacturing

Regulatory authorities, guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a framework for the control of impurities in new drug substances. biotech-spain.com The ICH Q3A(R2) guideline is a cornerstone of this framework, outlining specific thresholds that trigger requirements for reporting, identifying, and qualifying impurities. biotech-spain.comjpionline.org

These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the drug. fda.gov

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of up to 2 grams, the reporting threshold is typically 0.05%. fda.gov Any impurity found at or above this level must be documented. fda.gov

Identification Threshold: This is the level above which the chemical structure of an impurity must be determined. For a drug with a high daily dose (e.g., >2g), this might be a lower percentage than for a low-dose drug. For a drug with an MDD ≤ 2 g/day , this threshold is generally 0.10% or a total daily intake of 1.0 mg, whichever is lower. fda.gov

Qualification Threshold: This is the level above which an impurity must be justified from a safety perspective. Qualification involves acquiring and evaluating data to establish the biological safety of the impurity. For a drug with an MDD ≤ 2 g/day , the qualification threshold is typically 0.15% or a 1.0 mg total daily intake, whichever is lower. fda.gov

These guidelines ensure that impurities in pharmaceutical products are controlled to a level that is safe for patients. biotech-spain.com

Table 2: ICH Q3A Impurity Thresholds for New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI (whichever is lower) 0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day 0.03% 0.05% Not specified in % (refer to specific TDI)

TDI = Total Daily Intake Source: Adapted from ICH Q3A(R2) Guideline fda.gov

Regulatory Challenges and Evolving Guidelines for Deuterated Active Pharmaceutical Ingredients and Impurities

The development of deuterated active pharmaceutical ingredients (APIs) presents unique regulatory challenges. nih.gov Deuteration, the substitution of hydrogen with its stable isotope deuterium, can improve a drug's metabolic profile, potentially leading to better efficacy and safety. nih.gov Deucravacitinib is a recent example of a novel, FDA-approved deuterated drug. nih.gov

However, the synthesis of deuterated compounds is rarely perfect, leading to the presence of isotopic impurities (e.g., molecules with incomplete or incorrect deuteration). rti.orgresearchgate.net This creates a significant regulatory gray area. A major concern is that regulatory agencies may default to applying standard impurity guidelines, such as ICH Q3A, to these isotopologues and isotopomers. nih.govresearchgate.net

Currently, there are no specific, established guidelines from major regulatory bodies like the FDA on how to handle isotopic impurities in deuterated APIs regarding their analysis, toxicology, and control. nih.govresearchgate.net This lack of clear guidance raises several questions for drug developers:

Should an under-deuterated version of the API be treated as a standard impurity, subject to the same identification and qualification thresholds?

What are the acceptable limits for isotopic purity?

What analytical methods are required to characterize and quantify these unique impurities accurately? musechem.com

In response to these challenges, industry groups like the International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) have formed working groups. rti.orgresearchgate.net These groups bring together experts in chemistry, analytics, and drug metabolism to frame the problem and propose science-based best practices for the synthesis, analysis, and control of deuterated APIs and their associated impurities. rti.org The goal is to develop a consistent and scientifically sound approach to ensure the quality and safety of this emerging class of medicines.

Q & A

Q. What computational tools are recommended for predicting H-d5 degradation pathways?

  • Tools :
  • DFT Calculations : Predict reaction pathways (e.g., hydrolytic cleavage) using Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Chromatographic Simulation : DryLab® software for optimizing separation conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.